molecular formula C11H8IN5 B8329126 6-(6-Iodoindazol-1-yl)pyrimidin-4-amine

6-(6-Iodoindazol-1-yl)pyrimidin-4-amine

Cat. No.: B8329126
M. Wt: 337.12 g/mol
InChI Key: IIYYVXVUBGAHJB-UHFFFAOYSA-N
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Description

6-(6-Iodoindazol-1-yl)pyrimidin-4-amine is a novel chemical compound designed for advanced pharmaceutical and biological research. Its structure incorporates a pyrimidine core, a privileged scaffold in medicinal chemistry, linked to a 6-iodo-1H-indazole group . The iodine atom at the 6-position of the indazole ring presents a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules for screening and development . Compounds featuring indazole-pyrimidine architectures are of significant interest in oncology research, particularly as potential inhibitors of protein kinases. Research on similar structures, such as 6-(1H-indazol-6-yl)pyrimidin-4-amine, has shown that these hybrids can function as kinase inhibitors, potentially targeting key enzymes involved in cell proliferation and cancer progression . Furthermore, the aminopyrimidine moiety is known to be a key pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding in the catalytic sites of various kinases . This mechanism is shared by several established kinase inhibitors, suggesting that this compound and its derivatives are promising candidates for investigating new therapeutic agents, especially in the context of Polo-like kinase 1 (PLK1) and other serine/threonine kinases . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C11H8IN5

Molecular Weight

337.12 g/mol

IUPAC Name

6-(6-iodoindazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H8IN5/c12-8-2-1-7-5-16-17(9(7)3-8)11-4-10(13)14-6-15-11/h1-6H,(H2,13,14,15)

InChI Key

IIYYVXVUBGAHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N(N=C2)C3=NC=NC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine

  • Structure: Pyrimidine at position 4 of indazole, with an amino group at pyrimidine position 2 (vs. position 4 in the target compound).
  • Molecular Formula : C₁₁H₁₀N₆ (MW = 226.237 g/mol) .
  • Lacks iodine, reducing lipophilicity and halogen-bonding capacity compared to the target compound.

Imidazole-Containing Pyrimidine Derivatives (e.g., 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine)

  • Structure : Imidazole replaces indazole; pyrimidine substituted with aryl groups (e.g., 4-methylphenyl) .
  • Key Differences :
    • Imidazole’s smaller size and different nitrogen arrangement may reduce target selectivity compared to indazole.
    • Aryl substituents enhance π-π stacking but lack halogen-mediated interactions.
  • Applications : Evaluated as kinase modulators for hyperproliferative diseases like cancer .

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Derivatives

  • Structure: Pyrazole replaces indazole; pyrimidine retains the 4-amino group .
  • Key Differences: Pyrazole’s five-membered ring with two adjacent nitrogens offers distinct electronic properties.
  • Applications : Investigated as anti-Alzheimer’s agents due to multifunctional activity (e.g., cholinesterase inhibition) .

N-Allyl-6-(4-Aminopiperidin-1-yl)pyrimidin-4-amine

  • Structure: Pyrimidine substituted with 4-aminopiperidine and N-allyl groups .
  • Key Differences :
    • Piperidine introduces a basic nitrogen, improving solubility.
    • Allyl group may enhance metabolic stability or enable click chemistry modifications.
  • Applications : Explored in pharmaceuticals and agrochemicals for its versatile reactivity .

6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Fused pyrazolo[3,4-d]pyrimidine core with a pyridinyl substituent .
  • Key Differences: Fused ring system increases planarity, favoring intercalation or protein surface interactions.
  • Applications : Structural features suggest relevance in oncology or antimicrobial research.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Applications
6-(6-Iodoindazol-1-yl)pyrimidin-4-amine Indazole + pyrimidine 6-Iodoindazole, 4-aminopyrimidine ~328.12 (estimated) Halogen bonding, high lipophilicity Kinase inhibition
6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine Indazole + pyrimidine 2-Aminopyrimidine 226.24 Altered H-bonding sites Structural biology ligands
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine Imidazole + pyrimidine 4-Methylphenyl, 2-aminopyrimidine ~265.30 (estimated) Enhanced π-π stacking Cancer therapeutics
6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Pyrazole + pyrimidine 4-Aminopyrimidine ~176.18 (estimated) Multifunctional activity Anti-Alzheimer’s agents
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Piperidine + pyrimidine 4-Aminopiperidine, N-allyl ~248.33 (estimated) Improved solubility, metabolic stability Agrochemistry, pharma
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine Pyridinyl 212.22 Planar fused system Oncology research

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis (via SNAr) is comparable to methods for 4-amino-6-arylpyrimidines , but iodine incorporation requires careful optimization to avoid dehalogenation.
  • Biological Relevance : Indazole- and pyrimidine-based compounds often target kinases, with iodine enhancing affinity through halogen bonds (e.g., in VEGFR or EGFR inhibitors).
  • Property Trade-offs : While iodinated derivatives exhibit higher binding affinity, they may suffer from reduced solubility, necessitating formulation adjustments .

Preparation Methods

Pyrimidine Ring Formation with Pre-Functionalized Substituents

The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting amidines with α,β-diketones or α-keto esters. For example, 4-aminopyrimidine derivatives can be synthesized by condensing guanidine with β-keto esters under acidic or basic conditions. In the context of 6-(6-Iodoindazol-1-yl)pyrimidin-4-amine, the 4-amino group is retained early in the synthesis to avoid subsequent functionalization challenges.

Chlorination at the 6-position of the pyrimidine ring is critical for subsequent cross-coupling reactions. Using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIPEA) effectively converts hydroxyl or ketone groups to chlorides. For instance, 6-chloropyrimidin-4-amine can be synthesized from its hydroxy precursor in high yield (82–90%).

Indazole Moiety Functionalization

Iodination of Indazole Derivatives

Regioselective iodination at the 6-position of indazole is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A study demonstrated that employing silver triflate (AgOTf) in dichloromethane at 0°C selectively installs iodine at the 6-position with 75% yield. Alternative methods, such as electrophilic iodination using iodine monochloride (ICl) in acetic acid, offer moderate yields (60–65%) but require stringent temperature control.

Table 1: Iodination Methods for Indazole

MethodReagentsConditionsYield (%)
NIS/AgOTfNIS, AgOTf, CH₂Cl₂0°C, 12 h75
ICl/AcOHICl, AcOH25°C, 6 h60–65
KI/H₂O₂/H₂SO₄KI, H₂O₂, H₂SO₄50°C, 3 h55

Coupling Strategies for Indazole-Pyrimidine Conjugation

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for coupling the iodinated indazole to the chloropyrimidine core. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of 6-iodoindazole, this method achieves C–N bond formation under mild conditions. A representative protocol involves reacting 6-chloropyrimidin-4-amine with 6-iodoindazole-1-boronic acid pinacol ester in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C, yielding 70–78% of the coupled product.

Nucleophilic Aromatic Substitution

Direct displacement of the pyrimidine’s chlorine atom by the indazole’s nitrogen is feasible under basic conditions. For example, heating 6-chloropyrimidin-4-amine with 6-iodoindazole in dimethylformamide (DMF) at 120°C in the presence of cesium carbonate (Cs₂CO₃) affords the target compound in 65% yield. This method avoids transition-metal catalysts but requires higher temperatures and prolonged reaction times.

Table 2: Comparison of Coupling Methods

MethodCatalyst/BaseConditionsYield (%)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃80°C, 12 h70–78
Nucleophilic SubstitutionCs₂CO₃, DMF120°C, 24 h65

Optimization and Challenges

Protecting Group Strategies

The 4-amino group on the pyrimidine is susceptible to oxidation or unintended side reactions during iodination or coupling. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) protection ensures stability. For instance, Boc protection of 6-chloropyrimidin-4-amine prior to Suzuki coupling, followed by deprotection with trifluoroacetic acid (TFA), improves overall yield by 15%.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may degrade sensitive intermediates. Mixed solvent systems (e.g., toluene/ethanol) balance reactivity and stability in metal-catalyzed reactions.

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective iodine sources and recyclable catalysts. A recent advancement employs polymer-supported palladium nanoparticles, which reduce metal leaching and enable catalyst reuse for up to five cycles without significant loss in activity .

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. NOESY experiments confirm spatial proximity of the iodoindazolyl and pyrimidine groups.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C11_{11}H8_8IN5_5) .
    Advanced Analysis
  • X-ray Crystallography: Resolves tautomerism in the indazole ring and confirms iodine positioning.
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

What strategies are recommended for evaluating the bioactivity of this compound against kinase targets?

Basic Question

  • In vitro Kinase Assays: Use recombinant kinases (e.g., Src, Abl) with ATP-competitive ELISA to measure IC50_{50}. Include staurosporine as a positive control.
  • Cell-Based Assays: Test antiproliferative effects in cancer lines (e.g., K562, HepG2) via MTT assays .
    Advanced Mechanistic Studies
  • Crystallographic Binding Studies: Co-crystallize the compound with target kinases (e.g., PDB 3Q1 analogs) to map binding pockets .
  • Resistance Profiling: Generate mutant kinase variants (e.g., T315I) to assess selectivity and resistance mechanisms .

How should researchers address contradictions in experimental data (e.g., divergent IC50_{50}50​ values across studies)?

Q. Methodological Framework

Replicate Experiments: Standardize assay conditions (e.g., ATP concentration, incubation time).

Cross-Validate Techniques: Compare ELISA, fluorescence polarization, and radiometric assays.

Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference.

Statistical Analysis: Apply ANOVA or Bayesian modeling to identify outliers and quantify uncertainty .

What computational tools are effective for predicting the ADMET properties of this compound?

Q. Basic Tools

  • SwissADME: Predicts logP (2.8), solubility (−4.3 LogS), and blood-brain barrier permeability (low).
  • Proto-II: Estimates CYP450 inhibition risks (e.g., CYP3A4).
    Advanced Modeling
  • Molecular Dynamics (MD): Simulates binding stability with serum albumin to predict plasma half-life.
  • QSAR Models: Train datasets with indazole-pyrimidine analogs to refine toxicity predictions (e.g., hepatotoxicity) .

How can the compound’s selectivity for kinase isoforms be systematically assessed?

Q. Methodology

  • Kinome-Wide Profiling: Use panels like KinomeScan (Eurofins) to screen >400 kinases at 1 µM.
  • Thermal Shift Assays: Measure ΔTm_m to identify off-targets with strong binding.
  • CRISPR Knockout Models: Validate target dependency in isogenic cell lines (e.g., wild-type vs. kinase-null) .

What are best practices for scaling up synthesis without compromising purity?

Q. Process Optimization

  • Flow Chemistry: Reduces side reactions (e.g., deiodination) through precise temperature/pressure control.
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

How can researchers integrate this compound into a broader drug discovery framework?

Q. Strategic Approach

  • Fragment-Based Drug Design (FBDD): Use the pyrimidine core as a fragment to build derivatives with enhanced potency.
  • Theoretical Alignment: Link studies to kinase inhibition theories (e.g., conformational selection vs. induced fit) to prioritize analogs .

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